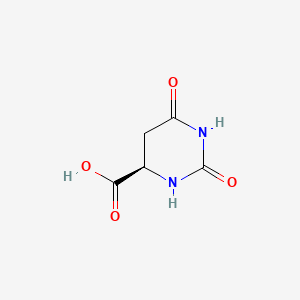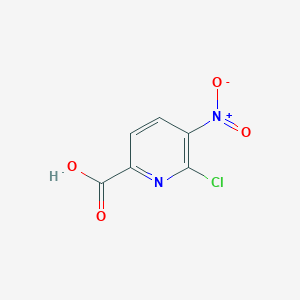![molecular formula C9H7ClN2O2S B1349234 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol CAS No. 58695-63-9](/img/structure/B1349234.png)
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is a chemical compound with the molecular formula C9H7ClN2O2S1. It is a type of oxadiazole, a class of organic compounds that possess a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms2.
Synthesis Analysis
Oxadiazoles, including “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold3. Another synthetic approach involves an annulation reaction, followed by desulfurization/intramolecular rearrangement4.
Molecular Structure Analysis
The molecular structure of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms5. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment2.
Chemical Reactions Analysis
The chemical reactions of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles can vary widely depending on the specific substituents and reaction conditions. For instance, oxadiazoles can undergo reactions such as cyclization and nucleophilic alkylation3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” are not explicitly mentioned in the search results. However, it’s known that the properties of oxadiazoles can vary depending on the specific substituents and their positions in the ring2.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Applications
- Oxadiazoles have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- They have shown potential as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and other miscellaneous applications .
- For example, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole was identified as a potent antiproliferative agent with an IC50 of 27.5 µM against HCCLM3 cells .
- Another study synthesized a unique series of oxadiazoles by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . These compounds were screened for anticancer activity, with compound 7h showing promising results .
-
Material Science Applications
-
Biochemical Applications
-
Anti-Infective Agents
- Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- They have been used in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) .
- The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
-
Synthetic Strategies
-
Fluorescent Probes
-
Anticancer Agents
-
Vasodilators
-
Anticonvulsants
-
Antidiabetic Agents
-
Energetic Materials
-
Ionic Salts
Safety And Hazards
The specific safety and hazards information for “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is not provided in the search results. However, it’s important to handle all chemical compounds with appropriate safety precautions.
Direcciones Futuras
The future directions for research on “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles could involve further exploration of their potential biological activities and therapeutic applications3. Additionally, the development of new synthetic strategies could enable the production of novel oxadiazole derivatives with improved properties4.
Propiedades
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAIEILHYCYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NNC(=S)O2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361591 |
Source


|
| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol | |
CAS RN |
58695-63-9 |
Source


|
| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)




![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)


![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)



